rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid: is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a trifluoromethyl group
Properties
CAS No. |
2763584-57-0 |
|---|---|
Molecular Formula |
C9H11F3O2 |
Molecular Weight |
208.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, which forms the bicyclic core. The introduction of the trifluoromethyl group can be achieved through various methods, such as nucleophilic trifluoromethylation or electrophilic trifluoromethylation. The carboxylic acid functionality is usually introduced via oxidation of an intermediate alcohol or aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced catalysts, and environmentally friendly solvents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid to other functional groups such as esters or amides.
Reduction: Reduction of the carboxylic acid to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions at the trifluoromethyl group or the bicyclic core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield esters or amides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique physical and chemical properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-methanol
- rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-amine
Uniqueness
rac-(1R,2R,4S)-2-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific combination of a bicyclic structure and a trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
